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Cat. No.: B1665861 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing the

Awl 60 Assay Platform. Our goal is to help you optimize your experimental workflow and

enhance the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Awl 60 Assay Platform?

A1: The Awl 60 Assay Platform is a proprietary, fluorescence-based system designed to

measure the interaction between two molecules in a microplate format. It relies on a proximity-

dependent fluorescence resonance energy transfer (FRET) mechanism. When the target

molecules interact, they bring a donor and an acceptor fluorophore into close proximity,

resulting in a detectable fluorescent signal. The signal intensity is directly proportional to the

extent of the molecular interaction.

Q2: What are the most critical factors for achieving a high signal-to-noise ratio in the Awl 60
assay?

A2: The key factors for a robust signal-to-noise ratio include the purity and concentration of the

interacting proteins, the specificity of the detection antibodies, the choice of appropriate assay

buffer, and meticulous pipetting technique to minimize variability.

Q3: How can I minimize background fluorescence in my Awl 60 experiments?
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A3: High background fluorescence can obscure the true signal. Potential sources include

autofluorescence from cells or compounds, non-specific binding of antibodies, and

contaminated assay plates. To mitigate this, consider using phenol red-free media for cell-

based assays, including appropriate controls to measure and subtract background, and

ensuring the use of high-quality, low-fluorescence microplates.

Troubleshooting Guides
This section addresses common issues encountered during Awl 60 experiments in a question-

and-answer format.

Issue 1: Low Signal Intensity
Question: I am observing a very weak or no signal in my positive control wells. What are the

likely causes and how can I troubleshoot this?

Answer: A weak signal can prevent the accurate detection of the molecular interaction of

interest. The following are potential causes and their corresponding solutions:

Suboptimal Reagent Concentration: The concentration of one or more key reagents may be

too low.

Solution: Perform a titration of your target proteins and detection antibodies to determine

the optimal concentrations that yield the strongest signal.

Incorrect Filter Set: The fluorescence reader may not be using the correct excitation and

emission wavelengths for the Awl 60 fluorophores.

Solution: Verify the filter specifications in the Awl 60 assay manual and ensure your plate

reader is configured correctly.

Inactive Protein/Antibody: The biological activity of your proteins or antibodies may have

degraded due to improper storage or handling.

Solution: Use freshly prepared or properly stored aliquots of your reagents. Test the

activity of your proteins and antibodies in a separate, validated assay if possible.
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Issue 2: High Background Signal
Question: My negative control wells show an unusually high signal, leading to a poor signal-to-

noise ratio. What could be causing this and what are the solutions?

Answer: High background can mask the specific signal from the molecular interaction. Here are

the common causes and how to address them:

Non-Specific Antibody Binding: The detection antibodies may be binding to other

components in the assay well.

Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.

You can also try a different blocking agent. Titrating the antibody concentration to the

lowest effective level can also reduce non-specific binding.

Autofluorescence: Components in your sample or media may be inherently fluorescent at the

assay wavelengths.

Solution: If working with cell lysates, ensure you have a "lysate only" control to measure

the inherent background. For cell-based assays, use phenol red-free media.

Contaminated Assay Plates or Reagents: Dust particles or fluorescent contaminants can

lead to high background.

Solution: Use new, sealed, high-quality black microplates. Ensure all buffers and reagents

are freshly prepared with high-purity water and filtered if necessary.

Issue 3: High Well-to-Well Variability
Question: I am observing significant variability between replicate wells, making my data

unreliable. How can I improve the precision of my Awl 60 assay?

Answer: High variability can compromise the statistical significance of your results. The

following are common culprits and their solutions:

Inaccurate Pipetting: Inconsistent dispensing of small volumes of reagents is a major source

of variability.
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Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.

When adding reagents, dispense them into the liquid in the well rather than onto the well

wall.

Edge Effects: Wells on the perimeter of the microplate can behave differently due to

temperature and evaporation gradients.

Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with

sterile water or PBS to create a humidity barrier.

Insufficient Mixing: Reagents may not be uniformly distributed within the wells.

Solution: Gently mix the plate on an orbital shaker after reagent addition. Avoid vigorous

shaking that could cause cross-contamination.

Data Presentation
Table 1: Effect of Detection Antibody Concentration on Signal-to-Noise Ratio

Antibody
Concentration (nM)

Signal (RFU) Background (RFU)
Signal-to-Noise
Ratio (S/N)

0.5 1500 500 3.0

1.0 3500 600 5.8

2.0 7000 800 8.8

4.0 7200 1200 6.0

8.0 7300 2000 3.7

RFU: Relative Fluorescence Units

Experimental Protocols
Standard Awl 60 Assay Protocol

Prepare the Awl 60 assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05%

Tween-20).
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Add 10 µL of the target protein A (e.g., at 2X the final desired concentration) to each well of a

black, 384-well microplate.

Add 10 µL of the target protein B or test compound (at 2X the final desired concentration) to

the appropriate wells. For negative controls, add 10 µL of assay buffer.

Incubate the plate at room temperature for 60 minutes.

Prepare a 2X solution of the Awl 60 detection reagents (donor and acceptor antibody mix) in

assay buffer.

Add 20 µL of the detection reagent mix to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Read the fluorescence on a plate reader equipped with the appropriate filters for the Awl 60
fluorophores (Excitation: 485 nm, Emission: 665 nm).

Detection Antibody Titration Protocol
Prepare a 2X concentration of your interacting target proteins in the Awl 60 assay buffer.

In a 384-well plate, add 20 µL of the protein mix to a set of wells (for signal) and 20 µL of

assay buffer to another set (for background).

Create a serial dilution of your Awl 60 detection antibody mix, starting from a high

concentration (e.g., 16 nM) down to a low concentration (e.g., 0.25 nM).

Add 20 µL of each antibody dilution to both the signal and background wells.

Incubate the plate in the dark at room temperature for 30 minutes.

Read the plate and calculate the signal-to-noise ratio for each antibody concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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